molecular formula C8H5ClN2S2 B7763528 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Cat. No.: B7763528
M. Wt: 228.7 g/mol
InChI Key: NGMTZWFKSLNRMT-UHFFFAOYSA-N
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Description

The compound with the identifier “5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol” is a chemical substance cataloged in the PubChem database. This compound is known for its unique properties and applications in various scientific fields. It is essential to understand its synthesis, reactions, applications, and mechanisms to appreciate its significance fully.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol involves specific chemical reactions and conditions. The preparation methods typically include the use of protective groups, catalysts, and specific reaction environments to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes often involve multiple steps, including the formation of intermediate compounds, which are then converted into the final product through further reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize efficiency and minimize costs. Industrial methods also focus on ensuring the safety and environmental sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: In this reaction, one functional group in the compound is replaced by another, leading to the formation of substituted products.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to more complex compounds with multiple functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.

    Biology: It is used in biological studies to understand its effects on living organisms and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating various medical conditions, including its role as an active ingredient in pharmaceuticals.

    Industry: It is used in industrial processes, including the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. The exact mechanism can vary depending on the context in which the compound is used, such as its role in a chemical reaction or its therapeutic effects in a biological system.

Comparison with Similar Compounds

Similar Compounds

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Highlighting Uniqueness

This compound stands out due to its specific chemical structure and properties, which make it suitable for particular applications. Its unique reactivity and interaction with molecular targets differentiate it from other similar compounds, making it valuable in various scientific and industrial contexts.

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMTZWFKSLNRMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=NN=C(S2)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.